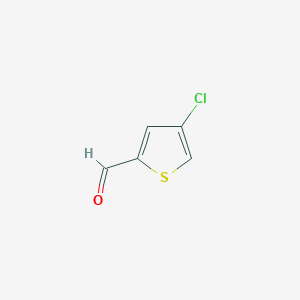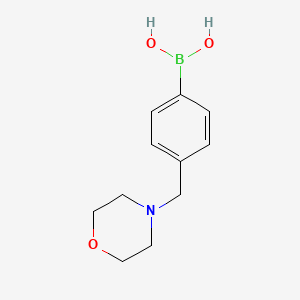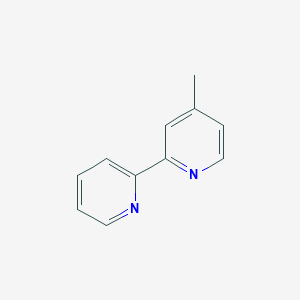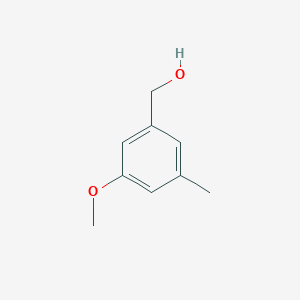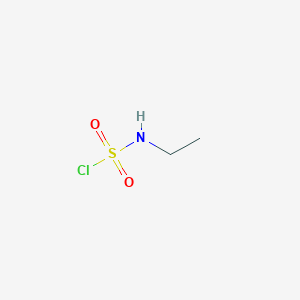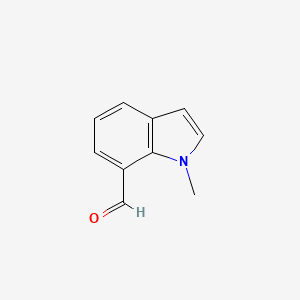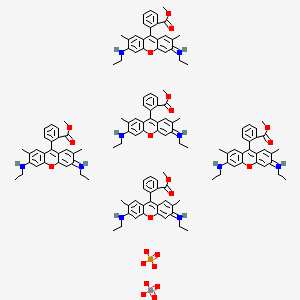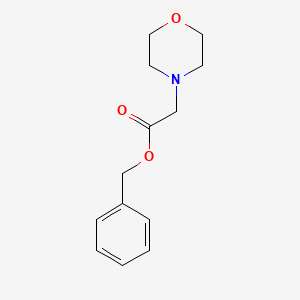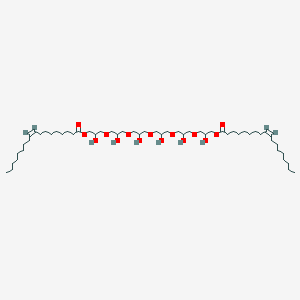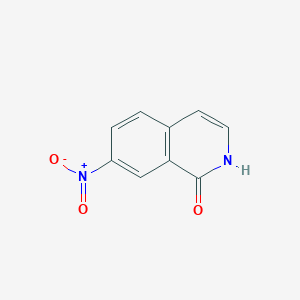
7-Nitroisoquinolin-1(2H)-one
Descripción general
Descripción
7-Nitro-1(2H)-isoquinolinone, also known as 7-Nitroisocarbostyril or 7-Nitroisoquinolin-1-ol, is a chemical compound with the molecular formula C9H6N2O3 . It is a nitro compound and a member of isoquinolines .
Molecular Structure Analysis
The molecular structure of 7-Nitro-1(2H)-isoquinolinone consists of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 190.16 .Physical And Chemical Properties Analysis
7-Nitro-1(2H)-isoquinolinone is practically insoluble with a solubility of 0.087 g/L at 25 ºC . It has a density of 1.419±0.06 g/cm3 at 20 ºC 760 Torr . The melting point of this compound is between 261-263 ºC .Aplicaciones Científicas De Investigación
HIV-1 Integrase Inhibitors
A study investigated the biological activities of 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) derivatives as human immunodeficiency virus type 1 integrase (HIV-1 IN) inhibitors. The introduction of electron-withdrawing groups, such as the nitro moiety at position 7, significantly improved antiviral activity, achieving low nanomolar anti-HIV potencies. These findings suggest that such compounds have promising therapeutic indexes close to clinically used drugs like raltegravir, with retained potencies against a panel of IN mutants (Suchaud et al., 2014).
Antibacterial Properties
Research on new 8-nitrofluoroquinolone models explored their antibacterial properties. The preparation involved large-scale synthesis of a key synthon followed by introduction of substituted primary amines. The resulting compounds showed interesting antibacterial activity against both gram-positive and gram-negative strains, with some derivatives displaying good activity against S. aureus. This study highlights the potential of nitro-substituted compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).
Cytotoxic Anticancer Agents
The design and synthesis of chlorinated and fluorinated 7-Azaindenoisoquinolines have been reported as potent cytotoxic anticancer agents inhibiting topoisomerase I (Top1). These compounds demonstrated high Top1 inhibitory activities, potent cytotoxicities in human cancer cell cultures, and reduced lethality in animal models. Some of the new Top1 inhibitors also showed moderate inhibitory activities against DNA damage repair enzymes, indicating their potential as effective anticancer agents (Elsayed et al., 2017).
Hypoxic Tumor Cells Sensor
A versatile nitro-fluorophore was developed as an effective sensor for hypoxic tumor cells, based on the characteristics of a nitro-group that can be reduced to an amino-group in hypoxic conditions. This study designed and synthesized hypoxic sensors exhibiting significant fluorescence changes under hypoxic conditions, offering a novel approach for imaging and evaluating hypoxic tumor cells (Dai et al., 2008).
Propiedades
IUPAC Name |
7-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDQXBQGAXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452103 | |
| Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisoquinolin-1(2H)-one | |
CAS RN |
20141-83-7 | |
| Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



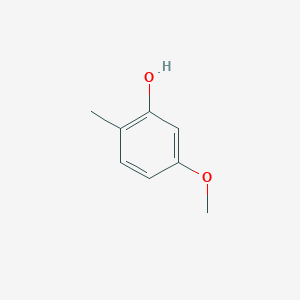
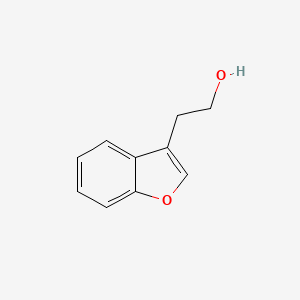
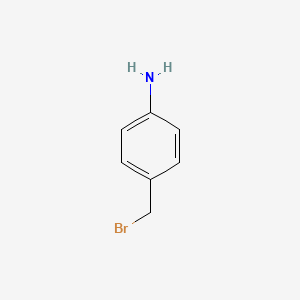
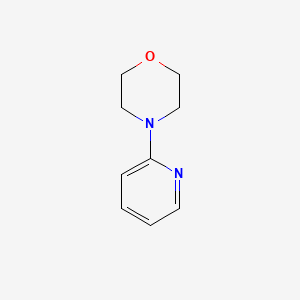
![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
